Tuaminoheptane
Tuaminoheptane
Tuaminoheptane, also known as 2-Aminoheptane, is an alkylamine. 2-Aminoheptane is a secondary alkyl amine that can be used to synthesize 3-amino-2-heptanone hydrochloride. Tuaminoheptane has been found to act as a reuptake inhibitor and releasing agent of norepinephrine, which may underlie its decongestant and stimulant effects. The chemical structure of the drug differs from that of other norepinephrine releasing agents, such as the phenethylamines, which, in contrast to tuaminoheptane, have an aromatic ring in their structure.
Brand Name:
Vulcanchem
CAS No.:
123-82-0
VCID:
VC0546043
InChI:
InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3
SMILES:
CCCCCC(C)N
Molecular Formula:
C7H17N
Molecular Weight:
115.22 g/mol
Tuaminoheptane
CAS No.: 123-82-0
Inhibitors
VCID: VC0546043
Molecular Formula: C7H17N
Molecular Weight: 115.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 123-82-0 |
---|---|
Product Name | Tuaminoheptane |
Molecular Formula | C7H17N |
Molecular Weight | 115.22 g/mol |
IUPAC Name | heptan-2-amine |
Standard InChI | InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3 |
Standard InChIKey | VSRBKQFNFZQRBM-UHFFFAOYSA-N |
SMILES | CCCCCC(C)N |
Canonical SMILES | CCCCCC(C)N |
Appearance | Solid powder |
Boiling Point | 142.0 °C |
Description | Tuaminoheptane, also known as 2-Aminoheptane, is an alkylamine. 2-Aminoheptane is a secondary alkyl amine that can be used to synthesize 3-amino-2-heptanone hydrochloride. Tuaminoheptane has been found to act as a reuptake inhibitor and releasing agent of norepinephrine, which may underlie its decongestant and stimulant effects. The chemical structure of the drug differs from that of other norepinephrine releasing agents, such as the phenethylamines, which, in contrast to tuaminoheptane, have an aromatic ring in their structure. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 3595-14-0 (sulfate) 6159-35-9 (hydrochloride) 6411-75-2 (sulfate (2:1)) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-methylhexylamine 2-heptylamine heptedrine tuamine tuamine hydrochloride tuamine sulfate tuamine sulfate (2:1) tuaminoheptane tuaminoheptane sulfate |
Reference | 1. Siow KS, Britcher L, Kumar S, Griesser HJ. QCM-D and XPS study of protein adsorption on plasma polymers with sulfonate and phosphonate surface groups. Colloids Surf B Biointerfaces. 2019 Jan 1;173:447-453. doi: 10.1016/j.colsurfb.2018.10.015. Epub 2018 Oct 9. PMID: 30326361. 2. Perrenoud L, Saugy M, Saudan C. Detection in urine of 4-methyl-2-hexaneamine, a doping agent. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 1;877(29):3767-70. doi: 10.1016/j.jchromb.2009.09.013. Epub 2009 Sep 17. PMID: 19800302. 3. Raoux M, Colomban C, Delmas P, Crest M. The amine-containing cutaneous irritant heptylamine inhibits the volume-regulated anion channel and mobilizes intracellular calcium in normal human epidermal keratinocytes. Mol Pharmacol. 2007 Jun;71(6):1685-94. doi: 10.1124/mol.106.033324. Epub 2007 Mar 23. PMID: 17384225. 4. Yelekçi K, Silverman RB. Effect of the locus of the oxygen atom in amino ethers on the inactivation of monoamine oxidase B. J Enzyme Inhib. 1998 Feb;13(1):31-9. doi: 10.3109/14756369809035825. PMID: 9879512. 5. Delicado EG, Fideu MD, Miras-Portugal MT, Pourrias B, Aunis D. Effect of tuamine, heptaminol and two analogues on uptake and release of catecholamines in cultured chromaffin cells. Biochem Pharmacol. 1990 Aug 15;40(4):821-5. doi: 10.1016/0006-2952(90)90322-c. PMID: 2386550. |
PubChem Compound | 5603 |
Last Modified | Nov 11 2021 |
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